tert-butyl 4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Description

Chemical Structure and Properties

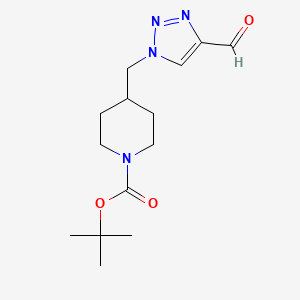

tert-Butyl 4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate (CAS: 915370-15-9) is a piperidine-based compound functionalized with a triazole ring bearing a formyl group. Its molecular weight is approximately 280.33 g/mol, and commercial suppliers report a purity of >97% . The compound’s structure combines a tert-butyl carbamate-protected piperidine scaffold with a 1,2,3-triazole moiety modified at the 4-position with a formyl group. This aldehyde group introduces electrophilic reactivity, making the compound a versatile intermediate for further derivatization in medicinal chemistry and materials science .

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS), as seen in related compounds .

Properties

IUPAC Name |

tert-butyl 4-[(4-formyltriazol-1-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)17-6-4-11(5-7-17)8-18-9-12(10-19)15-16-18/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEZZHOKNHOFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The formyl group (CHO) attached to the 1,2,3-triazole ring could potentially be involved in reactions with amines or hydrazines. The carboxylate ester group (CO2R) could be hydrolyzed under certain conditions to yield a carboxylic acid and an alcohol .

The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors including its chemical structure, the route of administration, and the individual’s metabolic processes .

The compound’s action and efficacy could be influenced by various environmental factors such as pH, temperature, and the presence of other substances that could interact with the compound .

Biological Activity

Tert-butyl 4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate (CAS Number: 2098076-07-2) is a synthetic organic compound characterized by its unique structural features, including a triazole ring and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂N₄O₃ |

| Molecular Weight | 294.35 g/mol |

| CAS Number | 2098076-07-2 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring is known to form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the formyl group can engage in hydrogen bonding and other non-covalent interactions that enhance binding affinity and specificity towards biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that compounds containing triazole moieties possess significant antimicrobial properties. The interaction of the triazole ring with microbial enzymes may inhibit their function, leading to reduced viability of pathogenic organisms .

Anticancer Potential : The compound has been evaluated for its anticancer properties in various cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways such as ERK and PI3K/Akt .

Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects. The mechanism may involve the inhibition of neuroinflammation and modulation of neurotransmitter levels, which could be beneficial in neurodegenerative diseases .

Case Studies

- Anticancer Study : A study published in Bioorganic & Medicinal Chemistry Letters investigated the anticancer activity of similar triazole derivatives. The results indicated that these compounds could effectively inhibit cell proliferation in various cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Neuroprotection : In a recent animal model study, this compound was administered to assess its effects on cognitive function following induced oxidative stress. Results showed significant improvement in memory retention and reduced markers of oxidative damage in the brain .

Scientific Research Applications

Medicinal Chemistry

The compound's triazole moiety is known for its significant biological activities, including antimicrobial, antifungal, and anticancer properties. Research indicates that triazoles can inhibit various enzymes and pathways critical for the growth of pathogens and cancer cells.

Case Studies:

- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds exhibit potent antimicrobial effects against a variety of bacteria and fungi. For instance, modifications to the triazole ring can enhance activity against resistant strains of bacteria .

- Anticancer Properties : Research published in Bioorganic & Medicinal Chemistry Letters highlights the potential of triazole-based compounds in cancer treatment, showcasing their ability to induce apoptosis in cancer cells through specific signaling pathways .

Drug Development

Tert-butyl 4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate serves as a scaffold for developing new pharmaceuticals. Its ability to form stable complexes with metal ions can be exploited in designing metal-based drugs.

Example Applications:

- Metal Complexes : The compound can be used to create metal complexes that have enhanced therapeutic efficacy. Research indicates that such complexes can improve the solubility and bioavailability of drugs.

Material Science

The compound's unique structure allows it to be utilized in creating advanced materials with specific properties.

Applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound tert-butyl 4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate belongs to a broader class of tert-butyl-protected piperidine-triazole hybrids. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Functional Comparison

Analytical Data

- NMR : For the formyl-containing compound, characteristic peaks include:

- Aldehyde proton: δ ~9.8 ppm (¹H NMR).

- Piperidine protons: δ ~1.4–4.0 ppm (tert-butyl at δ ~1.4 ppm) .

Preparation Methods

Synthesis of tert-Butyl 4-(propioloyloxy)piperidine-1-carboxylate (Alkyne Precursor)

- The starting material, tert-butyl piperidine-1-carboxylate, is acylated with propiolic acid or an activated derivative to introduce the propioloyl group at the 4-position of the piperidine ring.

- The reaction is typically carried out under anhydrous conditions with coupling agents or acid chlorides, followed by purification to obtain the alkyne-functionalized intermediate.

Synthesis of 4-Formyl-1H-1,2,3-triazol-1-yl Azide

- The azide bearing the formyl group at the 4-position of the triazole ring is prepared via substitution or diazotization reactions starting from appropriate aromatic or heteroaromatic precursors.

- The azide functionality is introduced by nucleophilic substitution using sodium azide or via diazonium salt intermediates.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The alkyne-functionalized tert-butyl piperidine-1-carboxylate (e.g., tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate) is reacted with the 4-formyl-substituted azide in the presence of a copper(I) catalyst.

- Typical conditions include:

- Solvent: Dimethylformamide (DMF) or dichloromethane (CH2Cl2)

- Catalyst: CuI (10 mol%) or CuSO4 with sodium ascorbate as reducing agent

- Base: DIPEA (N,N-diisopropylethylamine) or triethylamine (NEt3)

- Temperature: 0 °C to room temperature

- Reaction time: 5 minutes to several hours depending on conditions

- After completion, the reaction mixture is quenched with cold water, and the product is isolated by filtration or extraction, followed by drying and purification, often via recrystallization or chromatography.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkyne precursor synthesis | Acylation of tert-butyl piperidine-1-carboxylate with propiolic acid derivative, coupling agents, anhydrous conditions | 85–95 | High purity achieved via standard workup |

| Azide synthesis | Aromatic substitution or diazotization, sodium azide | 80–90 | Requires careful handling of azides |

| CuAAC reaction | Alkyne + azide, CuI (10 mol%), DIPEA, DMF, 0 °C, 5 min | 90–97 | Rapid reaction, high regioselectivity |

These yields and conditions are consistent with those reported for similar tert-butyl 4-substituted 1H-1,2,3-triazolo piperidine carboxylates synthesized via one-pot click chemistry methods.

Representative Research Findings

- A one-pot click chemistry approach has been demonstrated to efficiently synthesize tert-butyl 4-substituted 1H-1,2,3-triazolo piperidine carboxylates with high yields (90–97%) and purities (>96%) within minutes at low temperature.

- The use of CuI as a catalyst with DIPEA base in DMF solvent facilitates rapid cycloaddition, minimizing side reactions and enabling facile isolation of the product by simple filtration and washing.

- Spectroscopic characterization (1H NMR, 13C NMR, IR, mass spectrometry) confirms the structure and purity of the triazole derivatives.

- The methodology avoids the need for protecting group manipulations beyond the tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen, which remains intact throughout the process.

- The synthetic route is amenable to structural diversification by varying the azide substituent, allowing incorporation of functional groups such as the formyl group at the 4-position of the triazole ring, as required for the target compound.

Notes on Experimental Setup

- Reactions are typically performed under nitrogen atmosphere to prevent oxidation of Cu(I) catalysts and moisture-sensitive intermediates.

- Anhydrous solvents and flame-dried glassware improve reaction reproducibility and yield.

- Workup involves aqueous washes with saturated ammonium chloride, sodium bicarbonate, and brine to remove inorganic residues and bases.

- Drying over anhydrous sodium sulfate and concentration under reduced pressure afford crude products ready for purification.

Summary Table of Preparation Steps

| Preparation Step | Key Reagents/Conditions | Outcome/Remarks |

|---|---|---|

| 1. Boc Protection / Alkyne Introduction | tert-Butyl piperidine-1-carboxylate, propiolic acid derivative, coupling agents, anhydrous CH2Cl2, 0 °C to rt | Alkyne-functionalized piperidine intermediate |

| 2. Azide Synthesis | Aromatic aldehyde precursor, sodium azide, substitution/diazotization | 4-Formyl-substituted azide intermediate |

| 3. CuAAC Cycloaddition | Alkyne + azide, CuI (10 mol%), DIPEA, DMF, 0 °C, 5 min | tert-Butyl 4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate in high yield and purity |

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate?

The compound is typically synthesized via multi-step protocols involving click chemistry (azide-alkyne cycloaddition) and coupling reactions . A representative route includes:

- Step 1 : Functionalization of the piperidine core with a Boc-protecting group.

- Step 2 : Introduction of the triazole moiety via Cu(I)-catalyzed cycloaddition between an alkyne and an azide derivative (e.g., tert-butyl 4-(azidomethyl)piperidine-1-carboxylate and propargyl aldehyde).

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >97% purity .

Key reagents: SPhos Pd G3, THF, and n-BuLi for coupling steps. Reaction optimization often requires controlled pH and temperature (60–75°C) .

Basic: What analytical techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : H and C NMR confirm regioselectivity of the triazole ring and Boc-protection integrity (e.g., tert-butyl protons at δ 1.4–1.5 ppm) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves stereochemical ambiguities and validates bond lengths/angles. Refinement with SHELXL is preferred for high-resolution data .

- HRMS : Validates molecular weight (e.g., [M+H] calculated for CHNO: 294.1818) .

Advanced: How can researchers resolve contradictions in reaction yields reported for similar triazole-piperidine derivatives?

Discrepancies in yields (e.g., 77% vs. 89% for triazole formation) arise from:

- Catalyst Loading : Cu(I) vs. Ru(II) catalysts alter click reaction efficiency .

- Solvent Polarity : THF vs. DMF impacts azide-alkyne coupling kinetics .

- Workup Protocols : Inadequate quenching of residual reagents may reduce isolated yields. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What methodologies are suitable for evaluating its bioactivity in antimicrobial or anticancer assays?

- Radiolabeled Ligand Binding : Quantify binding affinity to bacterial enzymes (e.g., penicillin-binding proteins) using H-labeled analogs .

- Enzyme Kinetics : Monitor inhibition of cancer-associated kinases (e.g., EGFR) via fluorescence polarization assays .

- Cytotoxicity Screening : Use MTT assays on human cell lines (IC values) with triazole derivatives showing EC <10 μM in preliminary studies .

Basic: How should the compound be stored to ensure stability?

- Storage Conditions : -20°C in amber vials under inert gas (N/Ar) to prevent hydrolysis of the Boc group .

- Stability Tests : Monitor degradation via TLC (R shifts) or H NMR (disappearance of formyl proton at δ 9.8–10.2 ppm) .

Advanced: What advanced purity analysis methods are recommended beyond standard NMR?

- Chiral HPLC : Resolve enantiomeric impurities using Chiralpak AD-H columns (heptane/ethanol) .

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

- DSC/TGA : Assess thermal stability (decomposition >150°C typical for Boc-protected compounds) .

Basic: What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles (irritation risk from formyl group) .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

- Ventilation : Use fume hoods due to potential release of tert-butyl alcohol vapors during Boc deprotection .

Advanced: How can researchers address discrepancies in reported crystallographic data for similar compounds?

- Data Validation : Use checkCIF (IUCr) to identify outliers in bond distances/angles .

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands improve R-factor convergence for non-merohedral twins .

- Software Cross-Verification : Compare SHELX-refined structures with WinGX/ORTEP outputs for ellipsoid visualization .

Advanced: What computational tools predict its interaction with biological targets?

- Molecular Docking (AutoDock Vina) : Simulate binding to kinase active sites (e.g., triazole coordination with Mg ions) .

- MD Simulations (GROMACS) : Assess stability of piperidine conformers in aqueous vs. lipid bilayer environments .

- DFT Calculations (Gaussian) : Optimize geometry and calculate electrostatic potential maps for reactivity prediction .

Advanced: What mechanistic studies elucidate its role in enzyme inhibition?

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to bacterial dihydrofolate reductase .

- X-ray Crystallography : Resolve enzyme-inhibitor complexes (e.g., PDB deposition) to identify hydrogen bonds with triazole/formyl groups .

- Kinetic Isotope Effects : Compare for H vs. H substrates to probe rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.